molecular formula C6H2ClF3INO B2442459 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine CAS No. 1221171-96-5

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Cat. No. B2442459
CAS RN: 1221171-96-5
M. Wt: 323.44
InChI Key: GBLAONUGHUCGKN-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3INO . It is used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, is used in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine can be represented by the InChI code 1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H . The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have been performed and supported by in silico studies .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The regioselective functionalization by organometallic methods has been studied and has afforded new and highly important building blocks for life-sciences-oriented research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine include a molecular weight of 323.44 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Functionalization

  • 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine can be synthesized from 2-chloro-6-(trifluoromethyl)pyridine, which undergoes site-selective electrophilic substitutions. This process is key for further manipulations in reaction sequences, including halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
  • The compound has been utilized as a starting material in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For example, it's a key intermediate in the production of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).

Structural Analysis and Properties

  • The structural and physical properties of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine and its derivatives have been extensively studied. X-ray crystallographic structure determinations and quantum chemistry studies have been conducted to understand its conformations and reactivity (Manteau, Génix, Brelot, Vors, Pazenok, Giornal, Leuenberger, & Leroux, 2010).
  • Investigations into the antimicrobial activities of related compounds, as well as their interactions with DNA, have been conducted, demonstrating potential biomedical applications (Evecen, Kara, İdil, & Tanak, 2017).

Applications in Material Science

  • Compounds containing the trifluoromethoxy group, such as 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, have been used in the development of novel materials with specific optical, electronic, and magnetic properties. These materials find applications in fields like luminescent materials and electronics (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).

Safety and Hazards

The safety information for 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine includes hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

Future Directions

The development of organic compounds containing fluorine, including 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-4-iodo-6-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLAONUGHUCGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1OC(F)(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

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